Cas no 766-55-2 (Imidazo[1,2-b]pyridazine)
Imidazo[1,2-b]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[1,2-b]pyridazine
- 1,5-Diazaindolizine
- Imdazo1,2-Bpyridazine
- Imidazo1,2-pyridazine
- Imidazo[1,2-b]pyridazine hemi-hydrate
- IPZ
- Imidazo(1,2-b)pyridazine
- 1,3a,4-Triazainden
- 4H,5H-imidazo[1,5-a]quinoxalin-4-one
- Imidazo[1,5-a]quinoxalin-4(5H)-one
- imidazo[1,5-a]-quinoxalin-4-one
- imidazo[1,5-a]quinoxalin-6(5H)-one
- imidazo[1.2-b]pyridazine
- Imidazo-<1,2-b>pyridazin
- Imidazo<2,6-DICHLORO-3-(4,4,6-TRIMETHYL-1,3,2-DIOXABORINAN-2-YL)PYRIDINE
- imidazol[1,2-b]pyridazine
- 1,3a,4-Triazaindene
- PubChem11271
- imidazo[2,1-f]pyridazine
- KSC258E5B
- 4-hydroimidazo[1,2-e]pyridazine
- VTVRXITWWZGKHV-UHFFFAOYSA-N
- BCP22884
- SBB056402
- FCH932913
- LS40935
- DS-
- Z1741971885
- AM20080351
- AC-5585
- A838782
- EN300-104641
- PS-3092
- 146233-39-8
- AB42764
- CS-W013583
- SY008983
- MFCD07782103
- FT-0645177
- 766-55-2
- HC9C5RH4HC
- Q-100820
- I0742
- DS-0584
- IMIDAZO[1,2]PYRIDAZINE
- AKOS005254562
- SCHEMBL46494
- FT-0601104
- DTXSID10227408
- UNII-HC9C5RH4HC
- Imidazo[1,2-b]pyridazine,methanone deriv
- Imidazo[1,2-b]pyridazine, methanone deriv
- DB-005439
- DTXCID70149899
-
- MDL: MFCD07782103
- Inchi: 1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H
- InChI Key: VTVRXITWWZGKHV-UHFFFAOYSA-N
- SMILES: N12C=CN=C1C=CC=N2
- BRN: 606561
Computed Properties
- Exact Mass: 119.04800
- Monoisotopic Mass: 119.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2
- XLogP3: 0.3
Experimental Properties
- Color/Form: Powder
- Density: 1.29
- Melting Point: 46-54°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.689
- Solubility: Soluble in dimethylformamide.
- PSA: 30.19000
- LogP: 0.72930
- λmax: 222(MeOH)(lit.)
Imidazo[1,2-b]pyridazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
Imidazo[1,2-b]pyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imidazo[1,2-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80377-5mg |
Imidazo[1,2-b]pyridazine |
766-55-2 | 98.0% | 5mg |
¥150 | 2021-05-07 | |
| Fluorochem | 049745-5g |
imidazol[1,2-b]pyridazine |
766-55-2 | 95% | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 049745-10g |
imidazol[1,2-b]pyridazine |
766-55-2 | 95% | 10g |
£23.00 | 2022-03-01 | |
| Fluorochem | 049745-25g |
imidazol[1,2-b]pyridazine |
766-55-2 | 95% | 25g |
£42.00 | 2022-03-01 | |
| Fluorochem | 049745-100g |
imidazol[1,2-b]pyridazine |
766-55-2 | 95% | 100g |
£105.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124056-5g |
Imidazo[1,2-b]pyridazine |
766-55-2 | 98% | 5g |
¥46.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124056-25g |
Imidazo[1,2-b]pyridazine |
766-55-2 | 98% | 25g |
¥164.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005355-25g |
Imidazo[1,2-b]pyridazine |
766-55-2 | 98% | 25g |
¥114 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005355-5g |
Imidazo[1,2-b]pyridazine |
766-55-2 | 98% | 5g |
¥32 | 2024-05-21 | |
| TRC | I495520-50mg |
Imidazo[1,2-b]pyridazine |
766-55-2 | 50mg |
$ 50.00 | 2022-06-04 |
Imidazo[1,2-b]pyridazine Suppliers
Imidazo[1,2-b]pyridazine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Imidazo[1,2-b]pyridazine
Imidazo[1,2-b]pyridazine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, Imidazo[1,2-b]pyridazine (CAS No. 766-55-2) stands out due to its unique structural properties and diverse applications. This heterocyclic compound, characterized by a fused imidazole and pyridazine ring system, has garnered significant attention in recent years for its potential in drug discovery and material innovation.
The Imidazo[1,2-b]pyridazine framework is a versatile scaffold that has been extensively studied for its pharmacological properties. Its ability to interact with biological targets makes it an attractive candidate for the development of novel therapeutic agents. Recent studies have highlighted its role in inhibiting various enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of Imidazo[1,2-b]pyridazine is its synthetic accessibility. The compound can be readily prepared through a variety of chemical reactions, including cyclocondensation and functional group transformations. This ease of synthesis has enabled researchers to modify the core structure, leading to a library of derivatives with tailored properties. These derivatives have been explored for their enhanced bioactivity and improved pharmacokinetic profiles.
Recent advancements in computational chemistry have further accelerated the discovery process for Imidazo[1,2-b]pyridazine derivatives. Molecular modeling techniques allow researchers to predict the binding affinity and metabolic stability of new compounds before they are synthesized. This approach has significantly reduced the time and cost associated with drug development, making it possible to identify promising candidates more efficiently.
In the realm of medicinal chemistry, Imidazo[1,2-b]pyridazine has been investigated for its potential as an antiviral agent. Studies have shown that certain derivatives exhibit inhibitory activity against viruses by interfering with their replication cycle. This has opened up new avenues for the development of treatments against emerging viral threats. Additionally, the compound's ability to cross cell membranes makes it an ideal candidate for topical applications, such as antifungal creams and ointments.
The material science applications of Imidazo[1,2-b]pyridazine are equally fascinating. Its aromatic structure and electron-rich nature make it suitable for use in organic electronics and photovoltaic devices. Researchers have demonstrated its utility in creating novel organic semiconductors that exhibit high charge carrier mobility. These materials have potential applications in flexible electronics, solar cells, and light-emitting diodes (LEDs).
Furthermore, Imidazo[1,2-b]pyridazine has been explored as a ligand in coordination chemistry. Its nitrogen-rich framework allows it to form stable complexes with transition metals, which can be used as catalysts in various chemical reactions. These metal-organic frameworks (MOFs) have applications in gas storage, separation technologies, and catalysis.
The environmental impact of using Imidazo[1,2-b]pyridazine derivatives has also been a focus of recent research. Studies have investigated their biodegradability and potential ecological effects. Efforts have been made to develop environmentally friendly synthetic routes that minimize waste and reduce energy consumption. This aligns with the growing emphasis on sustainable chemistry practices worldwide.
In conclusion,Imidazo[1,2-b]pyridazine (CAS No. 766-55-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for drug discovery, material innovation, and environmental science. As research continues to uncover new applications for this compound,Imidazo[1,2-b]pyridazine is poised to play an even greater role in shaping the future of chemical science.
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